MBQ-167
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Overview
Description
Rac/Cdc42 Inhibitor MBQ-167 is an orally bioavailable inhibitor of the Rho GTPases Ras-related C3 botulinum toxin substrate (Rac) and cell division control protein 42 homolog (Cdc42), with potential antineoplastic activity. Upon oral administration, Rac/Cdc42 inhibitor this compound targets, binds to and inhibits the activity of the GTP-binding proteins Rac and Cdc42 that are expressed on certain cancer cells and immunosuppressive immune cells in the tumor microenvironment (TME). This inhibits p21-activated kinase (PAK) and signal transducer and activator of transcription 3 (STAT3) signaling, induces cell-cycle arrest and apoptosis, and inhibits cancer cell proliferation and migration. This compound also reduces tumor-infiltrating macrophages and myeloid-derived suppressor cells (MDSCs) in the TME, which may abrogate the immunosuppressive nature of the TME. Rac and Cdc42, overexpressed or hyperactivated in various cancers, are homologous, small GTPases that regulate epithelial to mesenchymal transition, cell migration, invasion, and cell cycle progression and metastasis.
Scientific Research Applications
Antimicrobial Activities : Several derivatives of 9H-carbazole, including 9-ethyl-3-(5-phenyl-1H-1,2,3-triazol-1-yl)-9H-carbazole, have been synthesized and evaluated for antimicrobial properties. Studies have shown that these compounds exhibit significant antibacterial and antifungal activities. This suggests their potential application in developing new antimicrobial agents (Salih, Salimon, & Yousif, 2016).
Biological Screening : Carbazole derivatives, including those similar to 9-ethyl-3-(5-phenyl-1H-1,2,3-triazol-1-yl)-9H-carbazole, have been synthesized and characterized, followed by biological screening for various properties. Such studies are essential for understanding the biological applications of these compounds (Verma, Awasthi, & Jain, 2022).
Optical Properties and Applications in OLEDs : Research has also focused on the optical properties and applications of carbazole derivatives in organic light-emitting diodes (OLEDs). For instance, studies on 9-ethyl-9H-carbazole derivatives have revealed their potential use in fabricating efficient OLEDs with high brightness and color purity (Kuo et al., 2008).
Photophysical Properties : The photophysical properties of extended styryl fluorescent derivatives of N-ethyl carbazole have been studied. These derivatives show promising solvatochromic behavior and stability, suggesting their potential use in optoelectronic applications (Gupta et al., 2011).
Polymorphism in Drug Development : The polymorphic behavior of compounds like 9-ethyl-3-(5-phenyl-1H-1,2,3-triazol-1-yl)-9H-carbazole has been investigated in the context of drug development. Understanding the polymorphic forms of such compounds is crucial in the pharmaceutical industry, especially in the early stages of drug development (Jiménez Cruz et al., 2021).
Mechanism of Action
Target of Action
MBQ-167 primarily targets the GTP-binding proteins Rac and Cdc42 . These proteins are homologous GTPases that regulate cell migration, invasion, and cell-cycle progression . They are key targets for metastasis therapy .
Mode of Action
This compound inhibits both Rac1 and Cdc42 . It interferes with guanine nucleotide binding, thereby inhibiting the activation of these proteins . This compound directly interacts with Rac1 to displace specific amino acids, consequently inhibiting Rac.GTP loading .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the downstream effector of Rac and Cdc42, the p21-activated kinase (PAK), and consequently inhibits PAK signaling . This leads to a decrease in metastatic cancer cell proliferation, migration, and mammosphere growth . This compound also inhibits the NF-kB pathway in TNBC tumors, reducing inflammation and immunosuppression from M1 and M2 macrophages in vivo .
Pharmacokinetics
This compound has been found to have an elimination half-life of 2.17 hours for intraperitoneal dosing and 2.6 hours for oral dosing . It is rapidly distributed into the kidneys after intraperitoneal dosing, whereas oral administration results in higher distribution to the lungs . The relative bioavailability of this compound after oral administration is 35% .
Result of Action
This compound has several molecular and cellular effects. It reduces metastatic cancer cell viability and migration . It also induces apoptosis and decreases HER2-type mammary fatpad tumor growth and metastasis . This compound promotes loss of cancer cell polarity, resulting in disorganization of the actin cytoskeleton and detachment from the substratum .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the efficacy of this compound can vary in different cancer cell lines . Moreover, the compound’s action can be affected by other drugs. For example, in combination with paclitaxel (PXL), this compound has been found to reduce PXL-induced metastasis .
Biochemical Analysis
Biochemical Properties
MBQ-167 interacts with the GTP-binding proteins Rac and Cdc42 . It inhibits the activation of Rac and Rac1B splice variant and induces apoptosis in cancer cells . This compound interferes with guanine nucleotide binding, thereby inhibiting the activation of these proteins .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It reduces cell viability and migration in vitro, and tumor growth and spread in vivo in mouse models of metastatic breast cancer . It also inhibits PAK/LIM kinase/Cofilin signaling, lamellipodia extension, metastatic cancer cell polarity, migration, stem cell–like mammosphere formation, cell-cycle progression, and induces apoptosis in metastatic cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with Rac and Cdc42. It inhibits these proteins by interfering with guanine nucleotide binding . This results in the inhibition of downstream signaling pathways, including the P21-activated kinase (PAK) pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. It reduces cell viability and induces apoptosis over time
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. The compound has been shown to successfully predict tumor shrinkage in HER2+ and triple-negative breast tumors after the intraperitoneal administration of 1 and 10 mg/kg body weight dose level of this compound three times a week .
Transport and Distribution
After intraperitoneal dosing, this compound is rapidly distributed into the kidneys, whereas oral administration results in higher distribution to lungs .
Properties
IUPAC Name |
9-ethyl-3-(5-phenyltriazol-1-yl)carbazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4/c1-2-25-20-11-7-6-10-18(20)19-14-17(12-13-21(19)25)26-22(15-23-24-26)16-8-4-3-5-9-16/h3-15H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCANTASZGYJLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N3C(=CN=N3)C4=CC=CC=C4)C5=CC=CC=C51 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2097938-73-1 |
Source
|
Record name | MBQ-167 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097938731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MBQ-167 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRY5XN588Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.